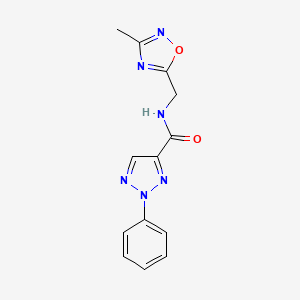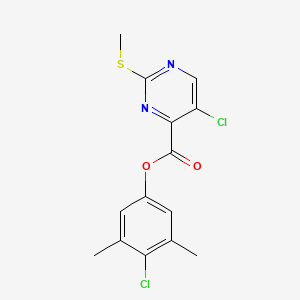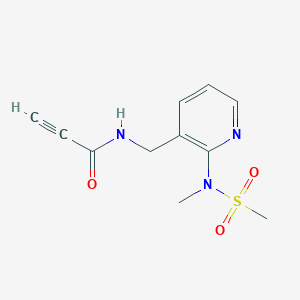
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a triazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and triazole rings, as well as the amide group. These functional groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole and triazole rings, as well as the amide group, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and triazole rings could potentially affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Agents
One research avenue involves the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. These compounds, characterized through spectral analysis, have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Tuberculostatic Activity
Another study focused on the synthesis and tuberculostatic activity of certain triazole derivatives, demonstrating that these compounds have minimum inhibiting concentrations within the range of 25-100 mg/ml, indicating potential as tuberculostatic agents (Foks et al., 2004).
Anticancer Evaluation
The design, synthesis, and anticancer evaluation of specific N-substituted benzamides containing oxadiazol and triazole moieties have been explored. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Insensitive Energetic Materials
Research has also been conducted on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for applications as insensitive energetic materials. These compounds were synthesized and characterized, with studies indicating they possess moderate thermal stabilities and are insensitive towards impact and friction, suggesting potential use in safer explosive formulations (Yu et al., 2017).
Antidiabetic Screening
There has been synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, showing potential antidiabetic properties through α-amylase inhibition assays. This suggests possible therapeutic applications in managing diabetes (Lalpara et al., 2021).
Mecanismo De Acción
Target of Action
Compounds containing a 1,2,4-oxadiazole skeleton have been known to possess various bioactivities in agriculture, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of agricultural biological activities .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Result of Action
It’s worth noting that some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects .
Action Environment
It’s worth noting that the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines has been achieved via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-16-12(21-18-9)8-14-13(20)11-7-15-19(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCQVLTMDQTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)
![6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2845961.png)




![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)



![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)